molecular formula C17H16FN3O B5758822 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol

2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol

Cat. No. B5758822
M. Wt: 297.33 g/mol
InChI Key: NSVXWQAJMSNZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinazoline family of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as by modulating neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and viruses, and modulate neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol in lab experiments is its broad range of therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.

Future Directions

There are several future directions for research on 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route for the compound in various therapeutic applications. Finally, the development of novel derivatives of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of therapeutic activities, including anticancer, antifungal, and antiviral activities, as well as its potential use in the treatment of neurological disorders, make it an attractive candidate for further research. However, further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.

Synthesis Methods

The synthesis of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol involves the reaction of 2-(2-fluorophenyl)quinazolin-4-amine with formaldehyde and methylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[[2-(2-fluorophenyl)quinazolin-4-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-21(10-11-22)17-13-7-3-5-9-15(13)19-16(20-17)12-6-2-4-8-14(12)18/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXWQAJMSNZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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